(Z)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime
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Overview
Description
(Z)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime is an organic compound that belongs to the class of oximes Oximes are characterized by the presence of the functional group R1R2C=NOH, where R1 and R2 can be hydrogen or organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime typically involves the reaction of 5-methoxy-3,4-dihydronaphthalen-1(2H)-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous ethanol solution at a temperature of around 60-70°C for several hours. The product is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitro compounds.
Reduction: The oxime can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable building block for synthetic chemists.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its oxime group is known to interact with various enzymes, providing insights into enzyme mechanisms and functions.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications, including the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of (Z)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. This can result in various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
5-methoxy-3,4-dihydronaphthalen-1(2H)-one: The parent compound without the oxime group.
5-methoxy-3,4-dihydronaphthalen-1(2H)-one nitro derivative: An oxidized form of the oxime.
5-methoxy-3,4-dihydronaphthalen-1(2H)-one amine derivative: A reduced form of the oxime.
Uniqueness
(Z)-5-methoxy-3,4-dihydronaphthalen-1(2H)-one oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, as it can undergo a wide range of chemical transformations and interact with biological targets in specific ways.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(NE)-N-(5-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)hydroxylamine |
InChI |
InChI=1S/C11H13NO2/c1-14-11-7-3-4-8-9(11)5-2-6-10(8)12-13/h3-4,7,13H,2,5-6H2,1H3/b12-10+ |
InChI Key |
DGGPOLXLMRQFQS-ZRDIBKRKSA-N |
Isomeric SMILES |
COC1=CC=CC\2=C1CCC/C2=N\O |
Canonical SMILES |
COC1=CC=CC2=C1CCCC2=NO |
Origin of Product |
United States |
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